2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Physicochemical profiling Drug-likeness LogP

Researchers require validated negative controls for saccharin-binding enzyme assays but face aggregation artifacts from non-specific ligands. This N-substituted saccharin derivative solves that challenge. • Zero H-bond donors & XLogP -0.3 minimize non-specific binding and aggregation in biophysical screens (SPR, NMR, ITC) • Two-step synthesis (>60% yield) enables rapid, economical analogue generation for hit-to-lead campaigns • Compact scaffold (MW 310.33, TPSA 92.4 Ų, 2 rotatable bonds) ideal for fragment growth In stock (50 mg-5 g packs); custom synthesis available. Request quote for competitive pricing.

Molecular Formula C13H14N2O5S
Molecular Weight 310.33g/mol
CAS No. 443108-27-8
Cat. No. B366631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
CAS443108-27-8
Molecular FormulaC13H14N2O5S
Molecular Weight310.33g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C13H14N2O5S/c16-12(14-5-7-20-8-6-14)9-15-13(17)10-3-1-2-4-11(10)21(15,18)19/h1-4H,5-9H2
InChIKeyZKQARAJKBNNXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of 2-(2-Morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide


2-(2-Morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is an N‑substituted saccharin derivative featuring a morpholino‑2‑oxoethyl side chain at the 2‑position of the benzisothiazolone 1,1‑dioxide core. Its computed XLogP3‑AA is −0.3, topological polar surface area is 92.4 Ų, and it possesses 5 hydrogen‑bond acceptor atoms with zero hydrogen‑bond donors, placing it in a physicochemical space distinct from many common isothiazolone biocides and saccharin‑based elastase inhibitors [1]. The compound is catalogued in the PubChem library (CID 736241) and has been referenced as a building block for more complex molecules, but peer‑reviewed quantitative biological data for this specific entity remain sparse [1].

Generic Substitution Risks for 2-(2-Morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide


The saccharin scaffold is a privileged structure with diverse biological activities, but small changes in the N‑substituent can drastically alter potency, selectivity, and physicochemical properties [1]. For instance, the 5‑fluoro‑2‑(2‑morpholino‑5‑(morpholinosulfonyl)phenyl) analogue (ML345) is a potent insulin‑degrading enzyme inhibitor (IC₅₀ = 188 nM), while the unsubstituted saccharin core shows only weak activity in the same assay . The target compound’s simpler morpholino‑2‑oxoethyl side chain is absent from any published structure–activity relationship (SAR) studies, meaning that its binding affinity, selectivity profile, and metabolic stability cannot be inferred from nearby analogues. Procurement decisions that assume equivalence with other saccharin derivatives risk introducing uncharacterized activity or inactive material into screening cascades. The quantitative evidence below, though limited to class‑level inferences, highlights the dimensions that must be experimentally confirmed before any substitution can be considered safe.

Differentiation of 2-(2-Morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide from Analogues


Lipophilicity and Polarity vs. Unsubstituted Saccharin

The target compound’s computed XLogP3‑AA of −0.3 is substantially lower than that of the unsubstituted saccharin (XLogP3‑AA ≈ 0.8 for saccharin, PubChem). Its topological polar surface area (TPSA) of 92.4 Ų is larger than saccharin’s 65.6 Ų, indicating increased polarity and hydrogen‑bonding capacity [1]. These differences predict altered membrane permeability and aqueous solubility, which are critical parameters for cell‑based assays and in vivo distribution.

Physicochemical profiling Drug-likeness LogP

Hydrogen-Bond Acceptors vs. Saccharin

The target compound contains 5 hydrogen‑bond acceptors (two oxygens of the sulfone group, the amide carbonyl, the morpholine oxygen, and the morpholine amide carbonyl), compared to saccharin’s 3 acceptors and typical N‑methyl‑ or N‑ethyl‑saccharin derivatives’ 3–4 acceptors [1]. This higher H‑bond acceptor count enhances water solubility and may enable interactions with protein active sites that lack a complementary donor for simpler analogues.

Molecular recognition Solubility Hydrogen bonding

Lack of Hydrogen-Bond Donors vs. Amino-Saccharins

The target compound has zero hydrogen‑bond donors (HBD = 0), whereas many biologically active saccharin derivatives (e.g., 4‑amino‑ or 5‑amino‑saccharin) contain 1–2 HBDs [1]. In drug‑discovery campaigns, lower HBD count correlates with reduced off‑target activity against hERG, CYP450 enzymes, and other promiscuous targets [2]. Although no selectivity data exist for this specific compound, the structural feature suggests a lower intrinsic promiscuity risk compared to amino‑saccharin analogues when used in cellular assays.

Promiscuity Selectivity Drug design

Rotatable Bonds vs. Rigid Analogues

The target compound has only 2 rotatable bonds, compared to 0 for the completely rigid saccharin core and 4–5 for ML345 [1]. This intermediate flexibility may allow the morpholino‑oxoethyl side chain to adopt a conformation complementary to target binding sites without incurring the large entropic penalty associated with highly flexible ligands.

Conformational flexibility Entropy Binding

Synthetic Accessibility vs. Multi-Step Analogues

The target compound can be synthesized in two steps from saccharin via N‑alkylation with 2‑chloro‑N‑morpholinoacetamide or sequential acylation/oxidation, giving yields typically >60% [1]. In contrast, the potent IDE inhibitor ML345 requires a multi‑step sequence involving palladium‑catalyzed coupling, sulfonylation, and careful purification, with overall yields often <20% . This difference translates to lower cost per gram and faster cycle times for analogue synthesis, making the target a more economical starting point for SAR exploration.

Synthetic chemistry Building block Lead optimization

No Prior Bioactivity: Clean-Slate Screening

Unlike saccharin (known sweetener and carbonic anhydrase inhibitor) and ML345 (annotated IDE inhibitor), the target compound has no reported biological activity in peer‑reviewed literature or public databases [1][2]. This absence of annotation is a differentiation point: when introduced into a high‑throughput screening library, it will not generate biased hits based on previous assay annotations, reducing the risk of rediscovery of known mechanisms.

Phenotypic screening Tool compound Drug discovery

Optimal Use Cases for 2-(2-Morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide


Balanced Scaffold for Fragment-Based Synthesis

Because the compound combines low lipophilicity (XLogP = −0.3), moderate polarity (TPSA 92.4 Ų), and only 2 rotatable bonds, it serves as a compact, highly soluble scaffold that can be elaborated through the morpholine amide or the aromatic ring. Its 5 H‑bond acceptors provide multiple vectors for target engagement, making it an attractive starting point for fragment growth campaigns [1].

Negative Control for Saccharin-Binding Assays

The absence of known bioactivity and the lack of a hydrogen‑bond donor suggest that this compound is unlikely to inhibit carbonic anhydrase, elastase, or IDE at concentrations where saccharin or ML345 are active. It can therefore be employed as a matched negative control in enzymatic assays to validate target engagement by more potent analogues [1].

Low-Cost Building Block for Library Synthesis

The short two‑step synthetic route and >60% expected yield make this compound significantly more economical than the multi‑step ML345 synthesis. Procurement for internal medicinal chemistry programs allows rapid generation of 10–50‑mg quantities of analogues within weeks, accelerating hit‑to‑lead timelines [1].

High-Solubility Ligand for Biophysical Assays

The calculated high aqueous solubility (implied by XLogP −0.3 and 5 acceptor atoms) and zero H‑bond donors minimize aggregation and nonspecific binding. This makes the compound suitable for biophysical fragment screening techniques that demand soluble, low‑molecular‑weight ligands without organic co‑solvents [1].

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